An In-depth Technical Guide to the Chemical Properties of 2-[(4-Bromophenyl)amino]propanamide
An In-depth Technical Guide to the Chemical Properties of 2-[(4-Bromophenyl)amino]propanamide
Abstract
This technical guide provides a comprehensive analysis of the predicted chemical properties, synthesis, and potential reactivity of 2-[(4-Bromophenyl)amino]propanamide. As direct experimental data for this specific molecule is not widely available in the public domain, this document leverages established principles of physical organic chemistry and data from structurally similar analogs to construct a scientifically rigorous profile. The guide is intended for researchers, scientists, and drug development professionals, offering predictive insights into the molecule's behavior and detailed protocols for its potential synthesis and characterization.
Introduction and Structural Elucidation
2-[(4-Bromophenyl)amino]propanamide is a chiral, non-natural amino acid derivative. Its structure incorporates a propanamide backbone, a secondary aromatic amine linkage, and a para-substituted bromophenyl ring. The presence of these distinct functional groups suggests a rich and complex chemical profile, with potential applications as a building block in medicinal chemistry and materials science.
The core structure features a chiral center at the C-2 position of the propanamide moiety, meaning it can exist as (S) and (R) enantiomers. The IUPAC name specifies the connectivity, distinguishing it from isomers such as N-(4-bromophenyl)propanamide or 2-(4-bromophenyl)propanamide.
dot graph { layout=neato; node [shape=none, margin=0]; edge [style=bold];
// Define nodes for atoms C1 [label="C"]; C2 [label="C", pin=1]; C3 [label="C"]; O1 [label="O"]; N1 [label="NH₂"]; N2 [label="NH"]; H_alpha [label="H"]; CH3 [label="H₃C"];
// Aromatic Ring AR1 [label="C"]; AR2 [label="C"]; AR3 [label="C"]; AR4 [label="C"]; AR5 [label="C"]; AR6 [label="C"]; Br [label="Br"];
// Position nodes C1 [pos="0,0!"]; C2 [pos="1.5,0.5!"]; C3 [pos="2.5,-0.5!"]; O1 [pos="2.5,0.5!"]; N1 [pos="3.5,-0.5!"]; H_alpha [pos="1.5,1.5!"]; CH3 [pos="-1,0.5!"];
N2 [pos="1.5,-1!"]; AR1 [pos="1.5,-2.2!"]; AR2 [pos="0.5,-2.8!"]; AR3 [pos="0.5,-4!"]; AR4 [pos="1.5,-4.6!"]; AR5 [pos="2.5,-4!"]; AR6 [pos="2.5,-2.8!"]; Br [pos="1.5,-5.8!"];
// Define bonds C1 -- C2; C1 -- CH3; C2 -- C3; C3 -- O1 [style=double]; C3 -- N1; C2 -- H_alpha; C2 -- N2;
N2 -- AR1; AR1 -- AR2; AR2 -- AR3; AR3 -- AR4; AR4 -- AR5; AR5 -- AR6; AR6 -- AR1; AR1 -- AR6; AR2 -- AR3 [style=double]; AR4 -- AR5 [style=double]; AR6 -- AR1 [style=double]; AR4 -- Br; } } Caption: 2D Structure of 2-[(4-Bromophenyl)amino]propanamide.
Predicted Physicochemical Properties
The physicochemical properties of 2-[(4-Bromophenyl)amino]propanamide have been estimated based on the analysis of its functional groups and data from analogous compounds, including 4-bromoaniline[1][2], N-phenylpropanamide[3][4], and 2-(4-bromophenyl)propanamide[5].
| Property | Predicted Value / Description | Rationale and Comparative Insights |
| Molecular Formula | C₉H₁₁BrN₂O | Derived from structural analysis. |
| Molecular Weight | 243.10 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to light grey crystalline solid | Based on analogs like 4-bromoaniline, which is a grey or pale yellow solid[1][2]. |
| Melting Point | 110-125 °C (predicted range) | Higher than 4-bromoaniline (60-64 °C) due to the larger molecular size and potential for hydrogen bonding from the amide group. N-Phenylpropanamide melts at 104-107 °C[3]. The additional amine and bromine will likely increase this further. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF). | The hydrophobic 4-bromophenyl group will limit water solubility, a characteristic seen in both 4-bromoaniline and N-phenylpropanamide[4][6]. The amide and amine groups will provide some polarity, allowing solubility in polar organic solvents. |
| pKa (Secondary Amine) | ~3-4 | Aromatic amines are significantly less basic than aliphatic amines. The pKa of aniline is ~4.6. The electron-withdrawing bromine atom will further decrease the basicity of the secondary amine. |
| pKa (Amide N-H) | ~17-18 | Amide protons are generally not acidic but can be deprotonated by strong bases. |
Synthesis and Characterization
A robust synthetic strategy is crucial for obtaining high-purity 2-[(4-Bromophenyl)amino]propanamide for research and development. A logical and commonly employed method for forming such N-aryl amino derivatives is through nucleophilic substitution.
Proposed Synthetic Workflow
The most plausible synthetic route involves the reaction of a 2-halopropanamide (e.g., 2-bromopropanamide) with 4-bromoaniline. This reaction follows a standard Sₙ2 mechanism where the amine acts as the nucleophile.
Detailed Experimental Protocol
Objective: To synthesize 2-[(4-Bromophenyl)amino]propanamide.
Materials:
-
2-Bromopropanamide (1.0 eq)
-
4-Bromoaniline (1.1 eq)[6]
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 4-bromoaniline (1.1 eq) and anhydrous DMF.
-
Stir the solution until the 4-bromoaniline is fully dissolved.
-
Add DIPEA (1.5 eq) to the solution.
-
In a separate container, dissolve 2-bromopropanamide (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the 2-bromopropanamide solution dropwise to the reaction flask over 15 minutes.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material using flash column chromatography on silica gel to obtain the pure 2-[(4-Bromophenyl)amino]propanamide.
Characterization and Expected Spectroscopic Data
Confirmation of the synthesized product's identity and purity requires a suite of analytical techniques. The following table outlines the expected spectral data.
| Technique | Expected Observations and Rationale |
| ¹H NMR | Aromatic Protons: Two doublets in the ~6.8-7.5 ppm range, characteristic of a 1,4-disubstituted benzene ring. Amine Proton (NH): A broad singlet, likely between 4-6 ppm, which may exchange with D₂O. Alpha-Proton (CH): A quartet adjacent to the methyl group, likely around 3.5-4.5 ppm. Amide Protons (NH₂): Two distinct broad singlets (due to restricted rotation) between 5-8 ppm. Methyl Protons (CH₃): A doublet coupled to the alpha-proton, expected around 1.2-1.6 ppm. |
| ¹³C NMR | Carbonyl Carbon (C=O): Signal expected in the 170-175 ppm range. Aromatic Carbons: Four signals expected for the aromatic ring, with the carbon attached to bromine (C-Br) appearing at ~115-120 ppm and the carbon attached to the amine (C-N) at ~140-150 ppm. Alpha-Carbon (CH): Signal expected around 50-60 ppm. Methyl Carbon (CH₃): Signal expected in the aliphatic region, ~15-25 ppm. |
| FT-IR (cm⁻¹) | N-H Stretch (Amine & Amide): Broad peaks in the 3200-3400 cm⁻¹ region. C=O Stretch (Amide I): Strong, sharp peak around 1640-1680 cm⁻¹. N-H Bend (Amide II): Peak around 1600-1640 cm⁻¹. C-N Stretch: Signal around 1200-1350 cm⁻¹. C-Br Stretch: Signal in the fingerprint region, typically 500-600 cm⁻¹. |
| Mass Spec. (EI) | Molecular Ion [M]⁺: A peak at m/z 242 and an isotopic peak at m/z 244 of similar intensity, which is characteristic of a single bromine atom. Key Fragments: A prominent fragment would likely arise from alpha-cleavage of the N-C bond, yielding an acylium cation. Another key fragmentation would be the loss of the propanamide side chain, resulting in a fragment corresponding to the 4-bromoaniline radical cation (m/z 171/173)[7][8]. |
Reactivity and Stability
The reactivity of 2-[(4-Bromophenyl)amino]propanamide is governed by the interplay of its functional groups.
Amide Hydrolysis
The amide bond is robust but can be hydrolyzed under forceful acidic or basic conditions to yield 2-[(4-bromophenyl)amino]propanoic acid and ammonia.[9][10]
-
Acid-Catalyzed Hydrolysis: This proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water.[11] The reaction is typically slow and requires heating with strong acid.
-
Base-Promoted Hydrolysis: This involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[10][12] This reaction is generally irreversible because the final step is the deprotonation of the resulting carboxylic acid by the released amine, forming a stable carboxylate salt.
Aromatic Ring Reactivity
The 4-bromophenyl group can participate in electrophilic aromatic substitution reactions. The amino group (-NH-) is a strong activating group and is ortho-, para-directing. However, the para position is blocked by the bromine atom. Therefore, electrophilic substitution would be directed to the positions ortho to the amino group (C-2 and C-6 of the phenyl ring). The bromine atom is a deactivating group but is also ortho-, para-directing. The strong activating effect of the amino group will dominate the directing effects.
Stability
The compound is expected to be stable under standard storage conditions (cool, dry, dark). It may be sensitive to strong light and oxidizing agents, similar to other aromatic amines like 4-bromoaniline[1]. Prolonged exposure to acidic or basic conditions, especially at elevated temperatures, will lead to hydrolysis.
Potential Applications and Safety Considerations
Potential Applications
-
Medicinal Chemistry: As a chiral, non-natural amino acid derivative, it could serve as a scaffold or building block for synthesizing novel pharmaceutical agents. The bromophenyl moiety is a common feature in many bioactive molecules, offering a site for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[13]
-
Peptidomimetics: Incorporation into peptide chains could introduce conformational constraints or novel binding interactions, which is a key strategy in the design of enzyme inhibitors or receptor modulators.
-
Materials Science: Aromatic amides can form highly ordered structures through hydrogen bonding, suggesting potential use in the development of functional polymers or supramolecular assemblies.
Safety Considerations
A formal Material Safety Data Sheet (MSDS) is not available for this compound. Therefore, a conservative approach to safety must be taken, assuming hazards based on its structural components, primarily 4-bromoaniline.
-
Toxicity: 4-Bromoaniline is classified as harmful if swallowed, toxic in contact with skin, and may cause damage to organs through prolonged or repeated exposure.[1][14][15] Symptoms of exposure can include irritation to the skin, eyes, and respiratory system.[16]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[17] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.[14]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.[17]
References
-
Amide Hydrolysis: Mechanism, Conditions and Applications. (n.d.). Aakash BYJU'S. Retrieved from [Link]
-
Marx, D., & Tuckerman, M. E. (2003). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B, 107(43), 11905–11915. Retrieved from [Link]
-
4-Bromoaniline Safety Data Sheet. (2012, May 9). Thermo Fisher Scientific. Retrieved from [Link]
-
Chemistry of Amides. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]
-
Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry. Retrieved from [Link]
-
N-Phenylpropanamide. (2024, April 10). ChemBK. Retrieved from [Link]
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (2022, June 25). Chemistry Steps. Retrieved from [Link]
-
Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. (n.d.). PMC. Retrieved from [Link]
-
4-Bromoaniline Reactivity Profile. (n.d.). PubChem. Retrieved from [Link]
-
4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.). Techno PharmChem. Retrieved from [Link]
-
4-BROMO ANILINE FOR SYNTHESIS MSDS. (2016, May 6). Loba Chemie. Retrieved from [Link]
-
Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. (2021, April 23). RSC Advances. Retrieved from [Link]
-
Fragmentation pattern of amides by EI and HRESI. (2018, June 12). PMC. Retrieved from [Link]
-
Mass spectrometry of aromatic cyclic imides and amides. Part II. (n.d.). Semantic Scholar. Retrieved from [Link]
-
MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I. (2007, October 16). HETEROCYCLES. Retrieved from [Link]
-
PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN). (2021, March 24). YouTube. Retrieved from [Link]
-
N-Phenylpropanamide Properties. (n.d.). EPA CompTox Chemicals Dashboard. Retrieved from [Link]
-
N-phenylpropanamide. (2025, May 20). LookChem. Retrieved from [Link]
-
Fragments of the some N-(arylalkyl)amides 2-6 1 H-NMR spectra. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of N-aryl amino acid derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
An efficient and atom-economical route to N-aryl amino alcohols from primary amines. (n.d.). PMC. Retrieved from [Link]
-
Aromatic Amines. (n.d.). SUNDARBAN MAHAVIDYALAYA. Retrieved from [Link]
-
A New Synthetic Route to Authentic N-Substituted Aminomaleimides. (2005, April 28). ACS Publications. Retrieved from [Link]
-
Conformational properties of N-aryl amides. (n.d.). ResearchGate. Retrieved from [Link]
-
CID 161367417. (n.d.). PubChem. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
-
2-(4-Bromophenyl)propanoic acid. (n.d.). PubChem. Retrieved from [Link]
-
Basicity of Aromatic Amines. (n.d.). K K Wagh College of Pharmacy. Retrieved from [Link]
-
15N NMR Spectroscopy as a method for comparing the rates of imidization. (n.d.). Retrieved from [Link]
-
1H NMR Spectrum of Amide Compounds. (n.d.). Retrieved from [Link]
-
Amines. (n.d.). NCERT. Retrieved from [Link]
-
Basicity of Disubstituted Aromatic Amines. (2017, April 28). Master Organic Chemistry. Retrieved from [Link]
-
(S)-2-Aminopropanamide hydrobromide. (n.d.). Hyma Synthesis. Retrieved from [Link]
-
N-(4-bromophenyl)-2-(4-phenylpiperazin-1-yl)propanamide. (n.d.). Chemazone. Retrieved from [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 3. chembk.com [chembk.com]
- 4. CAS 620-71-3: N-Phenylpropanamide | CymitQuimica [cymitquimica.com]
- 5. 2-(4-Bromophenyl)propanamide | 917397-89-8 [sigmaaldrich.com]
- 6. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. allen.in [allen.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 14. echemi.com [echemi.com]
- 15. lobachemie.com [lobachemie.com]
- 16. technopharmchem.com [technopharmchem.com]
- 17. chemicalbook.com [chemicalbook.com]
